BenchChemオンラインストアへようこそ!

ISOFLAVONOID

Breast Cancer Antiproliferative Cell Proliferation

NOTE: CAS 103842-84-8 is a generic identifier for the isoflavonoid class; no single compound exists under this number. Procurement must target a specific molecule based on scientific evidence. For breast cancer cell assays, buy kievitone (IC50 5-18 µM, 3-9x more potent than genistein). For in vivo studies, genistein offers 1.54x greater oral bioavailability than daidzein. For gut health & functional food research, daidzein has superior digestive stability (78% retention vs. formononetin's 2%). Insist on validated purity for reproducible results.

Molecular Formula C9H9NO2
Molecular Weight 0
CAS No. 103842-84-8
Cat. No. B1168493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISOFLAVONOID
CAS103842-84-8
Molecular FormulaC9H9NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ISOFLAVONOID (CAS 103842-84-8) Procurement Guide: A Class-Level Reference for Isoflavonoid Research Compounds


Isoflavonoid (CAS 103842-84-8) is a catalog identifier used by several chemical suppliers to represent the broad class of isoflavonoid compounds. This identifier is not associated with a single, discrete chemical entity, but rather serves as a generic reference for a family of naturally occurring phenolic compounds found predominantly in leguminous plants. Isoflavonoids are characterized by a 3-phenylchromen-4-one backbone and are recognized for their structural similarity to human estrogens, allowing them to function as phytoestrogens [1]. Researchers should note that purchasing a product listed under this CAS number will not yield a specific, defined compound. Instead, it is a placeholder for sourcing various individual isoflavonoids, such as genistein, daidzein, or formononetin, which each have unique and well-defined chemical and biological profiles [2].

Why 'Isoflavonoid' as a Generic Procurement Term is Scientifically Inadequate


Procuring a compound under the generic name 'ISOFLAVONOID (CAS 103842-84-8)' is not a viable option for rigorous scientific research. This identifier does not correspond to a specific molecule with a defined structure, molecular weight, or known purity. Instead, it represents an entire class of hundreds of structurally diverse compounds. The biological activity, pharmacokinetic profile, and stability of individual isoflavonoids vary dramatically. For example, a study comparing the stability of isoflavones during in vitro digestion found the loss rate for formononetin was 98.24%, while that of daidzein was only 22.78% [1]. Similarly, the pharmacokinetic parameters of genistein and daidzein differ significantly, with genistein having a much greater systemic bioavailability (mean AUC = 4.54 μg/(mL·h)) than daidzein (mean AUC = 2.94 μg/(mL·h)) [2]. Therefore, substituting one isoflavonoid for another, or relying on a generic 'isoflavonoid' source, will lead to non-reproducible and scientifically invalid results.

Quantitative Differentiation of Key Isoflavonoid Comparators for Scientific Selection


Kievitone Exhibits 3-9 Fold Greater Antiproliferative Potency than Genistein in Breast Cancer Cell Lines

The isoflavonoid kievitone is a significantly more potent inhibitor of breast cancer cell proliferation than the commonly studied genistein. In a direct comparative study, kievitone inhibited the proliferation of MCF-7, T47D, and SKBR3 breast cancer cell lines with IC50 values ranging from 5-18 µM [1]. Under identical conditions, genistein was found to be a 3-9 fold weaker inhibitor [1]. This demonstrates that for research focused on inhibiting breast cancer cell growth, kievitone provides a much more potent alternative to genistein.

Breast Cancer Antiproliferative Cell Proliferation Estrogen Receptor

Genistein Demonstrates Superior Systemic Bioavailability Compared to Daidzein in Human Pharmacokinetic Studies

For in vivo studies, the pharmacokinetic profile of an isoflavonoid is a critical selection criterion. A direct head-to-head study in healthy women comparing pure genistein and daidzein found that the systemic bioavailability of genistein was substantially higher [1]. The mean area under the curve (AUC), a measure of total drug exposure over time, was 4.54 μg/(mL·h) for genistein, compared to 2.94 μg/(mL·h) for daidzein [1]. This difference is attributed in part to the more extensive distribution of daidzein (volume of distribution of 236 L) compared to genistein (161 L) [1].

Pharmacokinetics Bioavailability Drug Metabolism ADME

Daidzein Exhibits Markedly Greater Stability than Formononetin During Simulated Gastrointestinal Digestion

The stability of isoflavonoids during digestion is a key differentiator for applications in functional foods and nutraceuticals. A study using an in vitro digestion model quantified the loss of various isoflavones [1]. Among the tested compounds, formononetin was the least stable, with a loss rate of 98.24% [1]. In stark contrast, daidzein was the most stable, exhibiting a loss rate of only 22.78% [1]. This represents a more than four-fold difference in digestive stability.

In Vitro Digestion Stability Bioaccessibility Nutraceuticals

Genistein Demonstrates Greater Antiproliferative Potency than Biochanin A and Daidzein in Human Breast Cancer Cells

A comparative study evaluated the growth inhibitory effects of several isoflavones on human breast carcinoma cell lines [1]. Genistein was identified as a potent inhibitor, with IC50 values ranging from 6.5 to 12.0 µg/mL across the tested cell lines [1]. In the same assay system, biochanin A and daidzein were significantly weaker growth inhibitors, exhibiting IC50 values in the range of 20 to 34 µg/mL [1]. This indicates that genistein is approximately 2-5 times more potent than these structural analogs in this specific context.

Anticancer Cell Viability MCF-7 MDA-MB-468

Recommended Application Scenarios for Isoflavonoid Compounds Based on Quantitative Differentiation Evidence


High-Potency Antiproliferative Research in Breast Cancer Models

Based on the direct comparative evidence that kievitone is a 3-9 fold more potent inhibitor of breast cancer cell proliferation than genistein [1], kievitone is the preferred isoflavonoid for studies aiming to achieve maximum antiproliferative effect. Its lower IC50 values (5-18 µM) make it a more sensitive tool for investigating mechanisms of growth inhibition and for screening potential synergies with other therapeutic agents in ER-positive and ER-negative breast cancer cell lines. Procurement should prioritize vendors offering kievitone with validated purity and activity.

In Vivo Studies Requiring High Systemic Exposure

For research involving oral administration and measurement of systemic effects, genistein offers a significant advantage over daidzein due to its 1.54-fold higher systemic bioavailability (mean AUC of 4.54 vs 2.94 μg/(mL·h)) [1]. This makes genistein the superior choice for achieving higher plasma and tissue concentrations with a given oral dose, which is critical for proof-of-concept studies and for establishing dose-response relationships in animal models. Its lower volume of distribution (161 L vs 236 L) also suggests a more predictable pharmacokinetic profile [1].

Development of Stable Oral Formulations and Nutraceuticals

When formulating a product intended for oral ingestion, the superior digestive stability of daidzein (only 22.78% loss during in vitro digestion) compared to formononetin (98.24% loss) is a decisive factor [1]. Daidzein's resilience in the gastrointestinal environment translates to a higher likelihood of the compound remaining intact and bioavailable. This makes it the rational choice for functional food developers and researchers studying the effects of isoflavonoids on gut health and systemic endpoints following oral consumption.

Cell-Based Anticancer Screening as a Potent Reference Compound

Genistein's well-characterized and potent antiproliferative activity, with IC50 values in the 6.5-12.0 µg/mL range against multiple breast cancer cell lines, makes it an excellent positive control or reference standard in cell-based assays [1]. Its significantly higher potency compared to analogs like biochanin A and daidzein (IC50 20-34 µg/mL) ensures a clear and robust assay window [1]. Procurement of high-purity genistein is essential for establishing reliable and reproducible assay benchmarks in anticancer drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for ISOFLAVONOID

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.